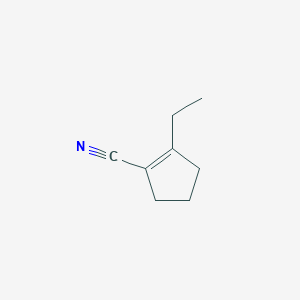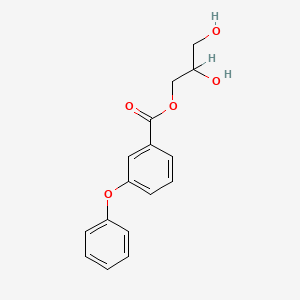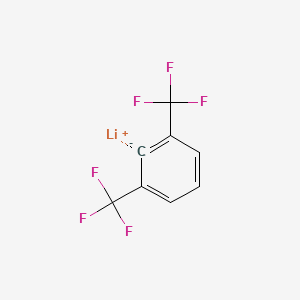
lithium;1,3-bis(trifluoromethyl)benzene-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1,3-bis(trifluoromethyl)benzene-2-ide is a compound that features a benzene ring substituted with two trifluoromethyl groups and a lithium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium;1,3-bis(trifluoromethyl)benzene-2-ide typically involves the lithiation of 1,3-bis(trifluoromethyl)benzene. This process can be carried out using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is usually conducted at low temperatures to ensure regioselective metalation at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to maintain the selectivity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1,3-bis(trifluoromethyl)benzene-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can lead to the formation of benzyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium for lithiation, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include 2,6-bis(trifluoromethyl)benzoic acid from oxidation and various benzyl derivatives from reduction and substitution reactions .
Aplicaciones Científicas De Investigación
Lithium;1,3-bis(trifluoromethyl)benzene-2-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of fluorinated aromatic compounds.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Analytical Chemistry: It is used in electrogenerated chemiluminescence studies, which are important for high-performance liquid chromatography (HPLC) and other analytical techniques
Mecanismo De Acción
The mechanism of action of lithium;1,3-bis(trifluoromethyl)benzene-2-ide involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, participating in substitution reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing the negative charge on the benzene ring, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound lacks the lithium atom but shares the trifluoromethyl substitution pattern.
1,3,5-Tris(trifluoromethyl)benzene: This compound has an additional trifluoromethyl group, leading to different reactivity and applications
Uniqueness
Lithium;1,3-bis(trifluoromethyl)benzene-2-ide is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to its analogs. The combination of trifluoromethyl groups and lithium makes it a valuable reagent in organic synthesis and materials science.
Propiedades
Número CAS |
80426-23-9 |
|---|---|
Fórmula molecular |
C8H3F6Li |
Peso molecular |
220.1 g/mol |
Nombre IUPAC |
lithium;1,3-bis(trifluoromethyl)benzene-2-ide |
InChI |
InChI=1S/C8H3F6.Li/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;/h1-3H;/q-1;+1 |
Clave InChI |
IJXWQBSSFYNCKY-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC(=[C-]C(=C1)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
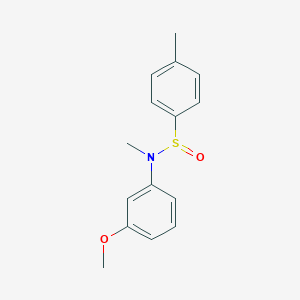
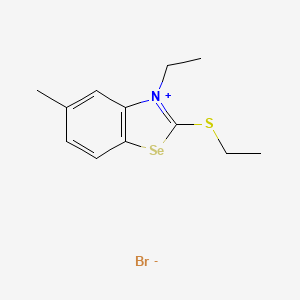
![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
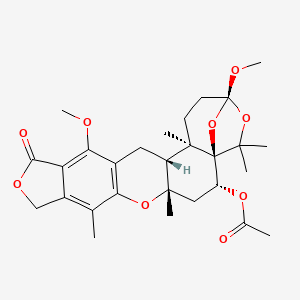
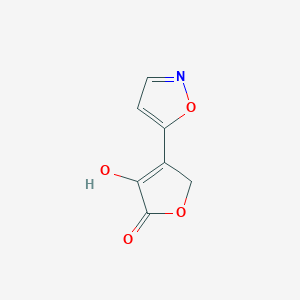
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)
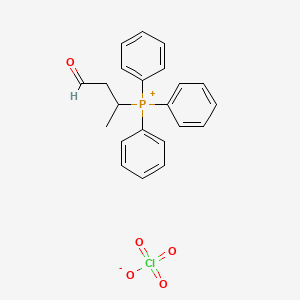
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)
